5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on derivatives of 1,2,4-triazole compounds, such as the synthesis of novel triazolopyrimidines and triazolothiadiazoles, demonstrates their antimicrobial potency. These compounds are synthesized through reactions involving ester ethoxycarbonylhydrazones or by condensing amino triazole with substituted aromatic acids in the presence of phosphoryl chloride. Their antimicrobial activities have been tested against a variety of microorganisms, showing promising results in some cases (Bektaş et al., 2007; Prasad et al., 2009).
Anticancer Properties
A class of triazolopyrimidines has been identified as anticancer agents, showcasing a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, thereby inhibiting the binding of vincas to tubulin. They have been shown to overcome resistance attributed to several multidrug resistance transporter proteins, indicating their potential in cancer therapy (Zhang et al., 2007).
Analgesic Properties
The structural characterization of analgesic isothiazolopyridines reveals their potential in pain management. Studies including X-ray analysis and computational investigations have provided insights into their molecular structures, which correlate with their analgesic action. These findings suggest that the specific configuration of molecules plays a significant role in their therapeutic efficacy (Karczmarzyk & Malinka, 2008).
Novel Synthesis Techniques
Innovations in synthesis techniques have been reported, such as the use of 4,4'-trimethylenedipiperidine as a new additive for the preparation of triazolo-pyrimidine derivatives. This method highlights a practical and eco-friendly approach to chemical synthesis, adhering to the principles of green chemistry and offering high yields of desired products (Khaligh et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors in the body. For instance, molecules containing a piperidine ring, like the one in this compound, are often involved in interactions with neurotransmitter receptors .
Mode of Action
The interaction of the compound with its target could lead to changes in the conformation of the receptor, which could subsequently alter the signal transduction pathways within the cell .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific target of the compound. It’s possible that the compound could influence pathways related to neurotransmission, given the presence of the piperidine ring .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by various factors such as its chemical structure and the route of administration. The presence of fluorine atoms could potentially affect the compound’s metabolic stability .
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4OS/c1-3-15-22-19-25(23-15)18(26)17(27-19)16(24-8-4-5-11(2)10-24)12-6-7-13(20)14(21)9-12/h6-7,9,11,16,26H,3-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVJPJMIIFVZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCCC(C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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